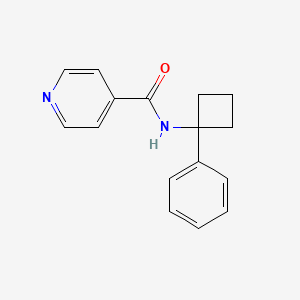![molecular formula C13H18N4O B7475699 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as JNJ-7706621, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation.
作用机制
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of CDKs, which are enzymes that regulate the cell cycle. Specifically, it targets CDK1, CDK2, and CDK4, which are involved in the G1, S, and G2 phases of the cell cycle. By inhibiting these enzymes, 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide prevents the cell from progressing through the cell cycle and undergoing cell division. This ultimately leads to cell death.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been found to have several biochemical and physiological effects. In addition to inhibiting CDK activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the phosphorylation of the retinoblastoma protein, which is a tumor suppressor protein that regulates the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle and ultimately results in cell death.
实验室实验的优点和局限性
One of the main advantages of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is its specificity for CDKs. Unlike other CDK inhibitors, it does not significantly inhibit other kinases, which reduces the risk of off-target effects. However, one limitation of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its efficacy can be affected by the presence of certain mutations in cancer cells.
未来方向
Future research on 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide could focus on several areas. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide. Additionally, further studies could investigate the potential of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other cancer therapies. Finally, research could explore the potential of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide in other disease areas, such as neurodegenerative disorders.
In conclusion, 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a promising small molecule inhibitor that has shown potential for therapeutic applications in cancer treatment. Its specificity for CDKs and ability to induce apoptosis make it a promising candidate for further research. However, its limitations, such as poor solubility and potential for resistance, highlight the need for continued research to optimize its efficacy and identify new applications.
合成方法
The synthesis of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of 3,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid with isobutylamine in the presence of a coupling reagent. The resulting product is then treated with methyl iodide and sodium hydride to produce the final compound. The purity of the compound can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)6-15-13(18)10-5-11-9(3)16-17(4)12(11)14-7-10/h5,7-8H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKDLGYSNWMIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

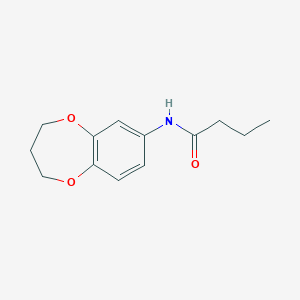
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
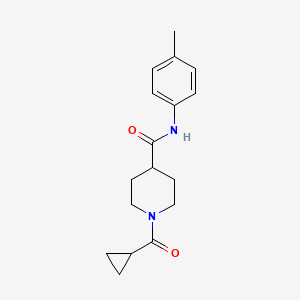
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

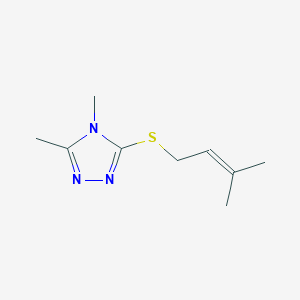
![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
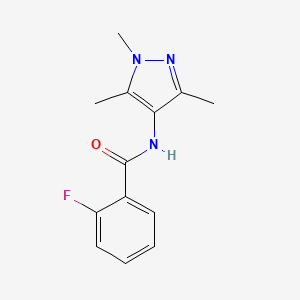

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
